

Introduction: The Role of Sulfur Compounds in Savory Flavors

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Compound of Interest

Compound Name: **2,5-Dimethylfuran-3-thiol**

Cat. No.: **B1359916**

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Volatile sulfur compounds are paramount in defining the characteristic aromas of cooked foods, particularly meat.[1][2] Among these, heterocyclic thiols are exceptionally potent, often possessing extremely low odor thresholds that allow them to exert significant influence on a flavor profile even at trace concentrations.[1][2] **2,5-Dimethylfuran-3-thiol** (FEMA No. 3451) is a key contributor to this class, renowned for its ability to impart complex, meaty, and roasted notes essential for authentic savory flavors.[3][4][5] This guide details its properties, sensory profile, and practical application protocols to harness its full potential in food systems.

Section 1: Physicochemical and Sensory Profile

A thorough understanding of the molecule's properties is the bedrock of its successful application.

Physicochemical Properties

2,5-Dimethylfuran-3-thiol is a volatile, amber-to-orange liquid with limited water solubility.[3][4] Its properties dictate its handling, storage, and incorporation into food matrices. For instance, its insolubility in water necessitates the use of solvents or emulsification for even distribution in aqueous systems.[4]

Table 1: Physicochemical Properties of **2,5-Dimethylfuran-3-thiol**

Property	Value	Source(s)
IUPAC Name	2,5-dimethylfuran-3-thiol	[4][6]
CAS Number	55764-23-3	[3][4][6]
Molecular Formula	C ₆ H ₈ OS	[4][6][7]
Molecular Weight	128.19 g/mol	[4][6]
Appearance	Clear amber to orange liquid	[3][4][8]
Boiling Point	175-177 °C @ 760 mm Hg	[4][8]
Specific Gravity	1.138 - 1.144 @ 25 °C	[4][5]
Solubility	Insoluble in water; soluble in organic solvents and oils	[4]
FEMA Number	3451	[4][9]

| JECFA Number | 1063 | [4][9] |

Sensory Profile: The Cornerstone of Application

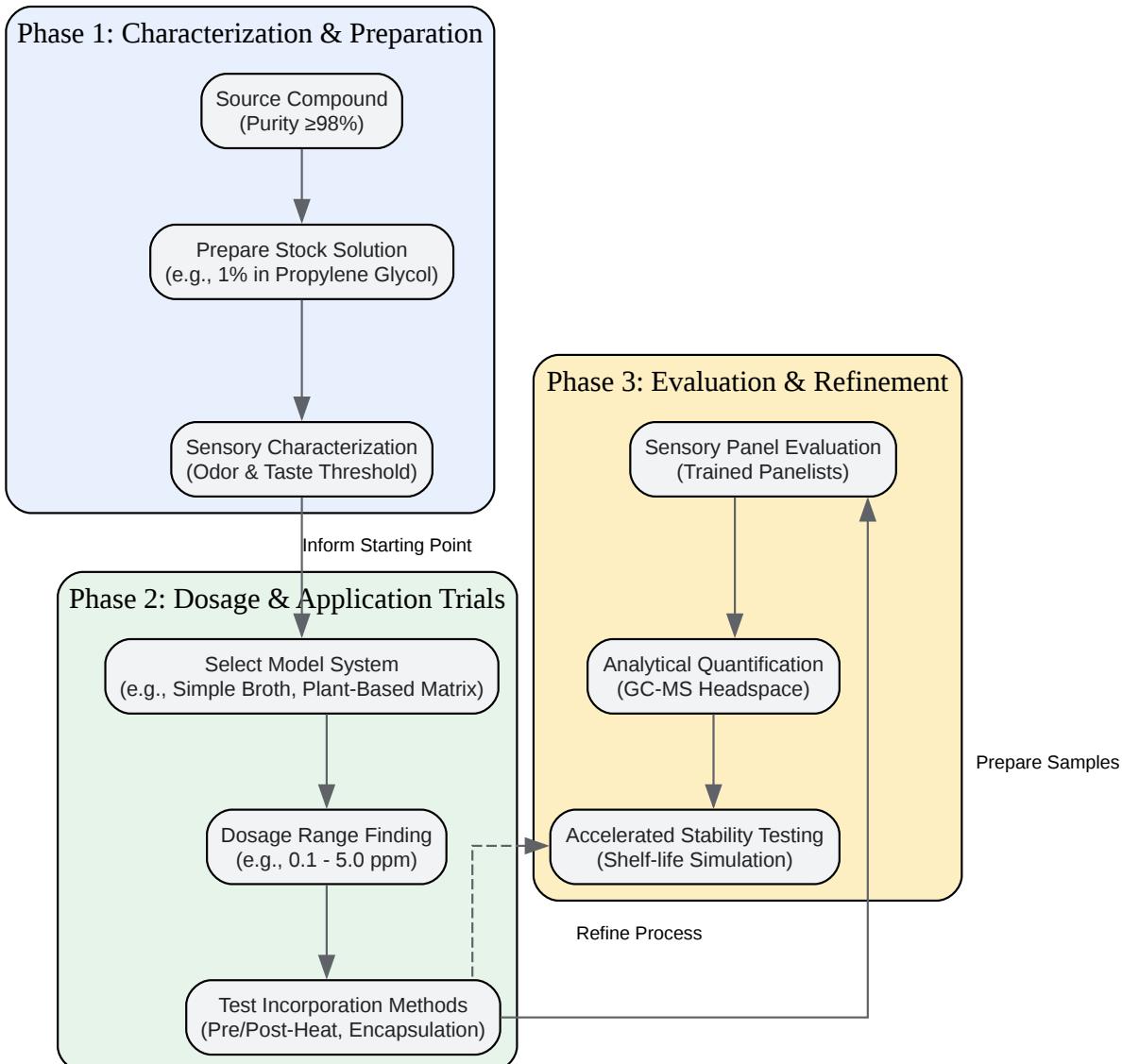
The primary value of **2,5-Dimethylfuran-3-thiol** lies in its potent and complex flavor profile. It is a classic "meaty" compound, delivering savory notes that are difficult to replicate.[3][10][11]

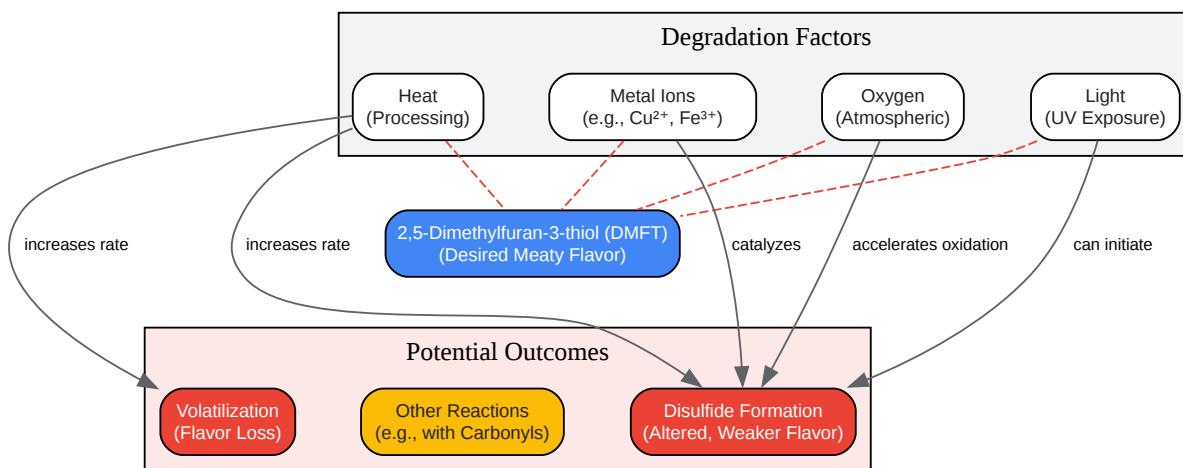
- Aroma Characteristics: At a concentration of 0.10%, its aroma is described as sulfurous, meaty, with notes of green onion, roasted broth, and a subtle tomato-like character.[3]
- Taste Characteristics: In a 2 ppm solution, it presents as meaty, beefy, with savory drippings, and roasted chicken skin notes.[3]

This profile makes it an invaluable tool for building the foundational flavor of processed meats, soups, sauces, and notably, in the burgeoning plant-based meat sector where creating a convincing "cooked meat" experience is a primary challenge.[11]

Section 2: Application Workflows and Protocols

The successful application of a potent flavor compound is a systematic process. The following workflow illustrates the key stages from initial evaluation to final product integration.





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